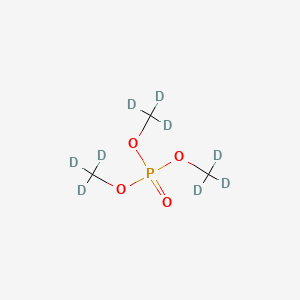

Trimethyl-D9 phosphate

Overview

Description

Trimethyl-D9 phosphate is the deuterium labeled version of Trimethyl phosphate . It is a stable isotope and is often used in research . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

Phosphites, such as Trimethyl-D9 phosphate, have been used as precursors in atomic layer deposition (ALD) for the synthesis of phosphorous-based materials . They are good alternatives to the established phosphate-based synthesis routes as they have high vapor pressure and are compatible with water as a coreactant during deposition .Molecular Structure Analysis

The molecular formula of Trimethyl-D9 phosphate is C3D9O4P . The molecular weight is 149.13 . The structure consists of a central phosphorus atom bound to three deuterated methyl groups and one oxygen atom .Chemical Reactions Analysis

Trimethyl-D9 phosphate has been used in the dimethylation of aniline and related heterocyclic compounds . It acts as a solvent for aromatic halogenations and nitration reactions .Physical And Chemical Properties Analysis

Trimethyl-D9 phosphate has a molecular weight of 149.13 and a molecular formula of C3D9O4P . It is a stable isotope labelled compound .Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Quantum Computing : Trimethyl phosphate is used in experiments with Earth's Field NMR equipment, illustrating J-coupling and its application in NMR quantum computing (Manley, 2020).

Chemical Processing and Analysis

- Preparation of Activated Carbons : Used as an activating agent to enhance porosity, yield, and surface acidity in the preparation of activated carbons (Liu et al., 2013).

- Quantification in Environmental Samples : A method for quantifying trimethyl phosphate in environmental samples using direct analysis real-time ionization source interfaced with a mass spectrometer has been developed (Wang et al., 2014).

Energy Storage and Electrochemistry

- Graphite Electrode Research : Trimethyl phosphate is a flame-retardant solvent used in electric energy storage devices. It has been studied for its effects on the intercalation of anions into graphite positive electrodes (Zhang & Wang, 2020).

- Battery Electrolytes : Investigated for its role in enhancing cycle performance and reducing gas generation in lithium-ion batteries using high voltage cathodes (Matsumoto et al., 2015).

Environmental Monitoring

- Detection in Wastewater : Studies have focused on the occurrence and quantification of trimethyl phosphate in wastewater treatment plants and environmental water, highlighting its presence and pollution levels (Lai et al., 2022).

Material Science

- Surface Chemistry Studies : The chemistry of trimethyl phosphate on various surfaces, like α-Fe2O3, has been explored to understand adsorption and decomposition processes (Henderson, 2011).

Spectroscopy

- Solute-Solvent Interactions : Infrared and NMR studies of trimethyl phosphate in various solvents have been undertaken to investigate interactions and correlate solvent properties (Streck & Barnes, 1999).

Safety And Hazards

Trimethyl-D9 phosphate is harmful if swallowed and causes skin and eye irritation . It may cause genetic defects and is suspected of causing cancer . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .

Future Directions

properties

IUPAC Name |

tris(trideuteriomethyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O4P/c1-5-8(4,6-2)7-3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLBCYQITXONBZ-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=O)(OC([2H])([2H])[2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016862 | |

| Record name | Trimethyl-D9 phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl-D9 phosphate | |

CAS RN |

32176-12-8 | |

| Record name | Trimethyl-D9 phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

![6H-Furo[3,2-e]indole](/img/structure/B579801.png)

![2-Methyl-7H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579804.png)

![1-[(5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanone](/img/structure/B579806.png)

![(3S,10R,13S,14S,16R)-16-Bromo-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579808.png)